1-Cyclooctylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

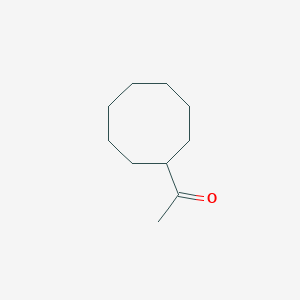

1-Cyclooctylethanone is an organic compound with the molecular formula C10H18O It is a ketone featuring a cyclooctyl group attached to an ethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclooctylethanone can be synthesized through several methods. One common approach involves the oxidation of 1-cyclooctylethanol. This reaction typically employs oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to yield the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of cyclooctanone followed by further chemical modifications. The use of ruthenium or palladium catalysts can enhance the efficiency and selectivity of the hydrogenation process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclooctylethanone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: Reduction of this compound can yield 1-cyclooctylethanol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as Grignard reagents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: 1-Cyclooctylethanol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Applications De Recherche Scientifique

1-Cyclooctylethanone has several applications in scientific research:

Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty materials.

Mécanisme D'action

The mechanism by which 1-cyclooctylethanone exerts its effects involves interactions with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity underlies many of its chemical transformations and interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Cyclohexanone: A smaller ring ketone with similar reactivity but different physical properties.

Cyclopentanone: Another cyclic ketone with a five-membered ring, offering different steric and electronic characteristics.

Cyclodecanone: A larger ring ketone with distinct properties due to its ring size.

Uniqueness: 1-Cyclooctylethanone is unique due to its eight-membered ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these characteristics are advantageous, such as in the synthesis of complex organic molecules and in studies of ring strain and conformational analysis.

Activité Biologique

1-Cyclooctylethanone is a cyclic ketone that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclooctyl group attached to an ethanone moiety. Its molecular formula is C10H18O, and it has a molecular weight of approximately 158.25 g/mol. The compound's structure imparts distinctive chemical reactivity, influencing its interaction with biological systems.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity through competitive or non-competitive inhibition, affecting metabolic pathways and cellular signaling.

Key Mechanisms:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic processes, thereby altering the rate of biochemical reactions.

- Receptor Interaction : The compound can bind to receptor sites, influencing downstream signaling pathways that regulate physiological responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation markers in vitro, making it a candidate for further research in inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of cyclic ketones, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of various cyclic ketones included this compound. The compound was shown to downregulate pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory disorders.

Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disk diffusion method | Significant inhibition against E. coli and S. aureus |

| Anti-inflammatory Effects | ELISA assays on macrophages | Reduced TNF-α and IL-6 levels |

| Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis in A549 lung cancer cells |

Propriétés

IUPAC Name |

1-cyclooctylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(11)10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBXZQMJESHCJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.